Orthoclase

Descripción general

Descripción

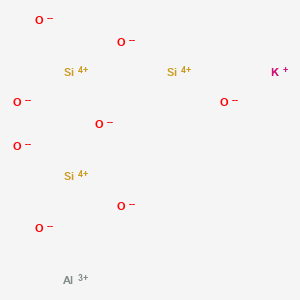

Orthoclase, also known as this compound, is a useful research compound. Its molecular formula is AlKO8Si3 and its molecular weight is 278.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Potassium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Geology and Petrology

1. Geological Significance

Orthoclase is a primary constituent of many igneous rocks, particularly granites. Its presence helps geologists determine the thermal history and evolution of magmatic systems. The mineral's stability at high temperatures makes it crucial for understanding the crystallization processes in magma.

Case Study: Hydrothermal Alteration

A study highlighted the alteration of this compound during hydrothermal processes, producing potassic assemblages (this compound-biotite) in central stock areas. This alteration impacts the mineralogy and geochemistry of surrounding rocks, influencing exploration strategies for mineral resources .

Material Science

2. Ceramics and Glass Manufacturing

this compound is widely used in the production of ceramics and glass due to its favorable properties such as thermal stability and low expansion coefficients. It contributes to the strength and durability of ceramic products.

| Material | Application | Properties Enhanced |

|---|---|---|

| Ceramics | Porcelain, tiles | Improved strength, thermal resistance |

| Glass | Specialty glass products | Clarity, thermal shock resistance |

3. Scouring Powders

this compound is also utilized as an abrasive in scouring powders due to its hardness and ability to effectively clean surfaces without scratching them .

Environmental Applications

4. Soil Science

Recent research indicates that this compound affects soil properties, particularly in relation to water retention and contact angles with different chemical solutions. This has implications for agricultural practices and soil management strategies.

Case Study: Contact Angle Measurements

A study investigated how this compound and other minerals influence the contact angle of water on soil surfaces under varying chemical conditions. It was found that the contact angle significantly changes with different pH levels and salt concentrations, affecting water infiltration rates in soils .

Chemical Behavior Studies

5. Water Interaction Studies

Research on the behavior of water within this compound crystals has revealed insights into its molecular interactions under varying pressure conditions. The study observed that water can be absorbed into this compound at pressures up to 600 MPa, which has implications for understanding fluid dynamics in geological formations .

| Pressure (MPa) | Integral Absorbance (cm−1) |

|---|---|

| 1 | 1.50 |

| 300 | 11.32 |

| 600 | 14.54 |

Análisis De Reacciones Químicas

Hydrolysis Reaction

One of the primary chemical reactions orthoclase undergoes is hydrolysis, which occurs when it interacts with water. This reaction leads to the formation of kaolinite, a clay mineral, as follows:

In this reaction, this compound reacts with water to produce kaolinite, silica, and potassium ions. This process is significant in soil formation and weathering of rocks .

Dissolution in Alkaline Solutions

This compound can also dissolve in alkaline solutions, such as potassium hydroxide or sodium hydroxide. The dissolution mechanism involves the release of potassium ions and silica into the solution:

This reaction indicates that under alkaline conditions, this compound can undergo congruent dissolution, where all components are released stoichiometrically .

Transformation Under High Pressure

Research has shown that this compound can transform into other minerals under high-pressure conditions. For example, at elevated pressures (above 10 kilobars), this compound can convert into sanidine, jadeite, and quartz:

This transformation is essential for understanding the stability fields of feldspar minerals in subduction zones and metamorphic environments .

Hydrothermal Experiments

Hydrothermal experiments have demonstrated that this compound reacts with fluids at varying temperatures and pressures. For instance, studies have shown that when this compound is subjected to a calcium hydroxide solution at high temperatures (190 °C), it forms an amorphous surface alteration layer while maintaining its crystalline structure:

-

Temperature: 190 °C

-

pH: 12.4

-

Reaction Time: 24 hours

The results indicate a sharp chemical reaction front where dissolution occurs congruently without significant alteration to the bulk composition of the mineral .

Dissolution Rates

The dissolution rates of this compound have been measured under various conditions. In one study, the dissolution of this compound in water-saturated haplogranitic melts at high temperatures (800 °C) was investigated:

-

Duration: 120–1488 hours

-

Pressure: 200 MPa

The findings revealed that diffusion-controlled processes govern the dissolution rates, with significant implications for crustal melting processes .

Experimental Conditions for Hydrothermal Reactions

| Experiment No. | Temperature (°C) | pH | Reaction Time (hours) | Observations |

|---|---|---|---|---|

| 1 | 190 | 12.4 | 24 | Formation of amorphous layer |

| 2 | 800 | - | 120-1488 | Diffusion-controlled dissolution |

Propiedades

IUPAC Name |

aluminum;potassium;oxygen(2-);silicon(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.8O.3Si/q+3;+1;8*-2;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHONNLASJQAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Si+4].[Si+4].[Si+4].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901021761 | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12168-80-8, 12251-44-4 | |

| Record name | Feldspar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012168808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012251444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthoclase (K(AlSi3O8)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901021761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHOCLASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96874XSJ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.